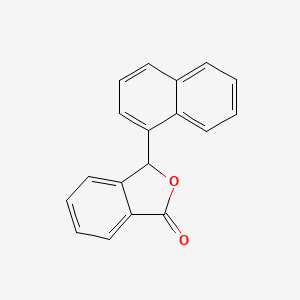
4-Morpholinoisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a morpholine ring attached to an isoquinoline core, with a carboxylic acid functional group at the first position. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinoisoquinoline-1-carboxylic acid typically involves the reaction of isoquinoline derivatives with morpholine under specific conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable isoquinoline precursor to form the desired product . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The morpholine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Morpholinoisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 4-Morpholinoisoquinoline-1-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Similar in structure but lacks the morpholine ring.
Isoquinoline-3-carboxylic acid: Another isoquinoline derivative with a carboxylic acid group at a different position.
Morpholine derivatives: Compounds with a morpholine ring but different core structures
Uniqueness: 4-Morpholinoisoquinoline-1-carboxylic acid is unique due to the combination of the isoquinoline core and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-morpholin-4-ylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)13-11-4-2-1-3-10(11)12(9-15-13)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
GTAFKESWLUCKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

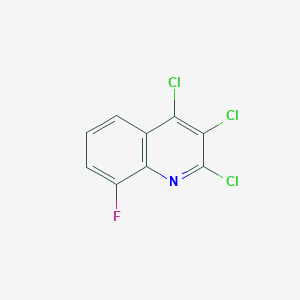
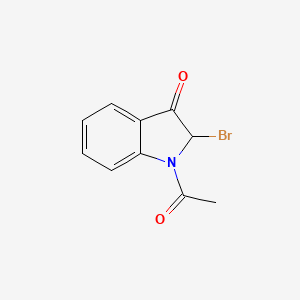
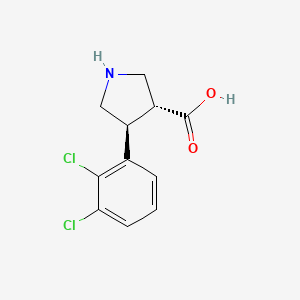
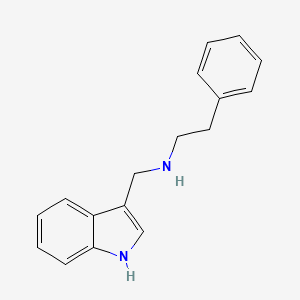
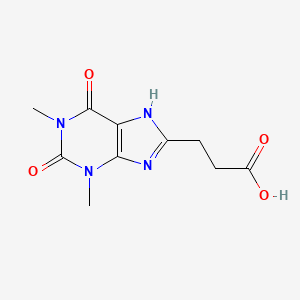
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)

